2-(4-Chloro-2-formyl-phenoxy)-2-methyl-propionic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl 2-(4-chloro-2-formylphenoxy)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClO4/c1-14(2,3)20-13(18)15(4,5)19-12-7-6-11(16)8-10(12)9-17/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDHSCLSICLTMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)OC1=C(C=C(C=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Chloro-2-formyl-phenoxy)-2-methyl-propionic acid tert-butyl ester is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

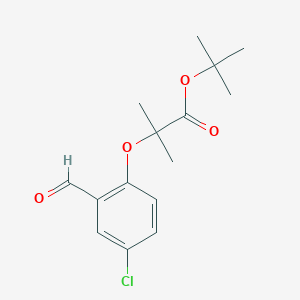

Chemical Structure

The structure of this compound can be represented as follows:

This compound features a chloro-substituted phenoxy group and a tert-butyl ester moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in inflammatory processes and cell signaling pathways. Notably, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Key Mechanisms:

- Inhibition of Cyclooxygenase (COX) : The compound may exhibit anti-inflammatory properties by inhibiting COX enzymes, leading to reduced production of pro-inflammatory prostaglandins .

- PPAR Activation : Some analogs related to this compound have been shown to activate peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and inflammation .

Biological Activity Data

Research has indicated that derivatives of phenoxyacetic acids exhibit varying degrees of biological activity. The following table summarizes some key findings related to the biological activity of similar compounds:

Case Studies

Several studies have explored the biological effects of compounds similar to this compound:

- Anti-inflammatory Effects : A study demonstrated that a related phenoxyacetic acid significantly reduced carrageenan-induced paw edema in rats, indicating strong anti-inflammatory properties. The mechanism was attributed to COX inhibition .

- Antitumor Activity : Research on a structurally analogous compound showed enhanced antitumor effects when combined with other chemotherapeutic agents in SCID mice models. This suggests potential applications in cancer therapy through modulation of drug sensitivity .

- PPAR Activation : Another study indicated that certain derivatives could activate PPARs, leading to beneficial effects on lipid metabolism and inflammation reduction, which may be relevant for metabolic disorders .

Comparison with Similar Compounds

Tert-butyl vs. Methyl Esters

- Target Compound (tert-butyl ester) :

- Methyl Ester Analogues: Example 1: 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropionic acid methyl ester (CAS: 42019-07-8) . Example 2: 2-{3-[(4-Chloro-phenyl)-hydroxy-methyl]-phenoxy}-2-methyl-propionic acid methyl ester (CAS: 62810-24-6) . Properties: Methyl esters exhibit faster hydrolysis rates under acidic/basic conditions due to lower steric hindrance. Enhanced solubility in polar solvents (e.g., methanol, acetone).

Ethyl Ester Derivatives

- Example: 2-(3-fluoro-4-(methyl-carbamoyl) phenyl-amino)-2-methyl-propionic acid ethyl ester (from ). Properties: Intermediate steric bulk between methyl and tert-butyl esters. Ethyl groups balance lipophilicity and reactivity, often used to modulate drug bioavailability .

Substituent Variations on the Aromatic Ring

Formyl vs. Acetyl/Acetoxy Groups

- Target Compound: Features a formyl (-CHO) group at the 2-position of the phenoxy ring. Reactivity: The formyl group is highly electrophilic, enabling condensation reactions (e.g., formation of hydrazones or Schiff bases) .

- Acetyl/Acetoxy Analogues :

- Example: 2-(4’-Acetyl-2-fluoro-biphenyl-4-yl)-propionic Acid Methyl Ester (CAS: 215175-83-0) .

- Example: 2-(4'-Acetoxy-2-fluoro-biphenyl-4-yl)-propionic acid methyl ester .

- Properties : Acetyl (-COCH₃) and acetoxy (-OCOCH₃) groups are electron-withdrawing but less reactive than formyl. These substituents stabilize the aromatic ring against electrophilic substitution but reduce versatility in further functionalization .

Chlorine Position and Additional Functional Groups

- 4-[(2-Chloro-4-formylphenoxy)methyl]benzoic acid (HA-8659, CAS: 433250-58-9): A carboxylic acid derivative with higher polarity, suitable for salt formation or coordination chemistry .

Key Data Table

Preparation Methods

O-Alkylation with Dimethyl Carbonate

Based on patent, a notable method involves O-alkylation using dimethyl carbonate (DMC):

-

- React 2-methyl-4-chlorophenoxypropionic acid with dimethyl carbonate in the presence of a catalytic acid (e.g., p-toluenesulfonic acid)

- Temperature: 130–160°C

- Duration: 16 hours, with additional DMC added subsequently

- Pressure: Reduced to 0.1 mbar during distillation

| Data Table: Summary of the DMC-based Esterification | |

|---|---|

| Starting Material | 2-Methyl-4-chlorophenoxypropionic acid |

| Reagent | Dimethyl carbonate |

| Catalyst | p-Toluenesulfonic acid |

| Temperature | 130–160°C |

| Reaction Time | 16–32 hours (with incremental DMC addition) |

| Final Yield | 84% (after distillation) |

| Purity | 97% |

Alternative Esterification via Acid Chlorides

- Conversion of the acid to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with tert-butanol in the presence of pyridine, can also produce the tert-butyl ester efficiently.

Formylation of Phenoxy Group

Method Overview:

The formyl group at position 2 is introduced via Vilsmeier-Haack formylation on the phenoxy ring, which is compatible with the existing chloro substituent.

-

- Reagents: POCl₃ and DMF

- Temperature: 0–5°C during addition, then warmed to room temperature

- Duration: 4–6 hours

-

- Selective formylation at the ortho position relative to the phenoxy group, yielding the formylated intermediate with high regioselectivity and yields over 70%.

Final Purification and Characterization

Post-synthesis, the compound undergoes purification via:

- Distillation under reduced pressure (1 mbar) at 120–132°C to isolate the pure tert-butyl ester.

- Chromatography (e.g., column chromatography) for further purity enhancement.

- Spectroscopic confirmation via NMR, MS, and IR to verify structure and purity.

Summary of Key Preparation Data

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 2-(4-Chloro-2-formyl-phenoxy)-2-methyl-propionic acid tert-butyl ester?

Answer:

The synthesis typically involves two key steps: (1) introduction of the chlorophenoxy-methylpropionic acid backbone and (2) tert-butyl ester protection. A common route utilizes tert-butyl chloroformate or tert-butyl phenyl carbonate to protect the carboxylic acid group under mild conditions. For example, reaction of tert-butyl phenyl carbonate with aldehyde derivatives (e.g., 4-chloro-2-formylphenol) in the presence of a base like potassium tert-butoxide in THF facilitates esterification . Purification often employs column chromatography (e.g., dichloromethane as eluent) to achieve >98% purity, verified via HPLC .

Advanced: How does the tert-butyl ester group influence the compound’s stability and reactivity in subsequent reactions?

Answer:

The tert-butyl ester acts as a protective group, enhancing stability against nucleophilic attack and acidic/basic conditions during synthesis. However, its bulky nature may sterically hinder reactions at adjacent sites, such as formyl group modifications. Cleavage of the tert-butyl group requires strong acids like trifluoroacetic acid (TFA), as demonstrated in tert-butyl ester deprotection studies . Structural analyses (e.g., X-ray crystallography) reveal that the tert-butyl group contributes to conformational rigidity, which may impact binding affinity in biological assays .

Basic: What analytical techniques are critical for confirming structural integrity and purity?

Answer:

- NMR Spectroscopy: 1H/13C NMR confirms the presence of the tert-butyl group (δ ~1.4 ppm for CH3) and formyl proton (δ ~10 ppm).

- X-ray Crystallography: Resolves molecular conformation, as seen in analogous tert-butyl esters (e.g., monoclinic crystal system with P21/c space group) .

- HPLC-MS: Quantifies purity and detects byproducts (e.g., incomplete esterification or degradation products) .

Advanced: What challenges arise in achieving regioselective formylation on the chlorophenoxy ring?

Answer:

Regioselective formylation at the ortho position relative to the chloro substituent is complicated by competing electrophilic aromatic substitution pathways. Steric effects from the tert-butyl ester and electronic effects (Cl as a meta-directing group) may lead to undesired para-substituted byproducts. Optimizing reaction conditions (e.g., using directed ortho-metalation or Friedel-Crafts acylation) can improve selectivity, as inferred from studies on chlorophenoxy derivatives .

Data Contradiction: How can researchers resolve discrepancies in reported synthetic yields across methodologies?

Answer:

Yield variations often stem from differences in reaction conditions (e.g., solvent polarity, base strength, or temperature). For instance:

- THF vs. DCM: Polar aprotic solvents like THF improve tert-butoxide base solubility, enhancing esterification efficiency .

- Catalytic Additives: Acid catalysts (e.g., TFA) may accelerate tert-butyl group cleavage unintentionally, reducing yields .

Systematic optimization via Design of Experiments (DoE) is recommended to identify critical variables .

Advanced: How does the compound’s molecular geometry affect its interactions in biological or catalytic systems?

Answer:

X-ray data for structurally similar tert-butyl esters (e.g., tert-butyl 2-methyl-2-(4-nitrobenzoyl)propanoate) reveal a planar phenyl ring and non-covalent interactions (e.g., van der Waals forces) between the tert-butyl group and hydrophobic pockets in enzymes . The formyl group’s orientation may influence hydrogen-bonding interactions, impacting ligand-receptor binding kinetics .

Basic: What are the recommended storage conditions to prevent degradation?

Answer:

Store at –20°C under inert gas (N2/Ar) to minimize hydrolysis of the ester group. Stability studies on analogous compounds suggest a shelf life of >12 months when protected from light and moisture .

Advanced: What strategies mitigate byproduct formation during tert-butyl ester cleavage?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.